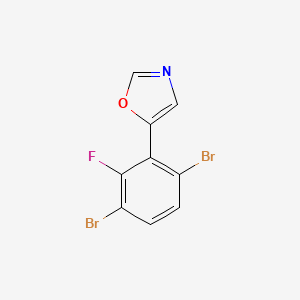

5-(3,6-dibromo-2-fluorophenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,6-dibromo-2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Br2FNO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGPQOUKVOHLHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C2=CN=CO2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 5 3,6 Dibromo 2 Fluorophenyl Oxazole

Strategic Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-(3,6-dibromo-2-fluorophenyl)oxazole suggests several viable pathways for its construction. The most direct approach involves the formation of the oxazole (B20620) ring as the key bond-forming event. This disconnection leads to two primary precursor fragments: a functionalized 3,6-dibromo-2-fluorophenyl unit and a synthon that will provide the remaining atoms of the oxazole ring.

One common retrosynthetic disconnection for 5-aryloxazoles points to a reaction between an aryl aldehyde and tosylmethyl isocyanide (TosMIC), a strategy known as the Van Leusen oxazole synthesis. nih.gov This would necessitate the synthesis of 3,6-dibromo-2-fluorobenzaldehyde (B1284285) as a key intermediate.

Alternatively, the oxazole ring can be constructed through the cyclization of an α-acylamino ketone, a classic approach known as the Robinson-Gabriel synthesis. pharmaguideline.comwikipedia.org This pathway would require the preparation of a 2-acylamino ketone derived from a 3,6-dibromo-2-fluorophenyl precursor.

A third general strategy involves the coupling of a pre-formed oxazole ring with the dibromofluorophenyl moiety. For instance, a Suzuki-Miyaura coupling reaction between a boronic acid or ester derivative of the dibromofluorophenyl group and a halogenated oxazole (e.g., 5-bromooxazole) could be envisioned. researchgate.netrsc.org

Development and Optimization of Precursor Synthesis

The successful synthesis of the target compound is contingent on the efficient preparation of its key precursors. This section details the strategies for the functionalization of the dibromofluorophenyl moiety and the preparation of suitable oxazole ring precursors.

Functionalization of the Dibromofluorophenyl Moiety

The synthesis of the key intermediate, 3,6-dibromo-2-fluorobenzaldehyde, can be achieved through several routes. One potential method involves the ortho-lithiation of 1,4-dibromo-2-fluorobenzene, followed by formylation with a suitable electrophile like N,N-dimethylformamide (DMF). The directing effect of the fluorine atom would likely favor lithiation at the C2 position.

Alternatively, a halogen-metal exchange reaction on a tribromofluorobenzene precursor could provide a route to the desired aldehyde. The relative reactivity of the bromine atoms would need to be carefully considered to achieve the desired regioselectivity.

For coupling strategies, the synthesis of (3,6-dibromo-2-fluorophenyl)boronic acid would be necessary. This can typically be prepared from the corresponding aryl bromide or iodide via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Preparation of Oxazole Ring Precursors

The choice of oxazole ring precursor is dictated by the chosen synthetic strategy. For the Van Leusen approach, tosylmethyl isocyanide (TosMIC) is a commercially available and widely used reagent. nih.gov

For the Robinson-Gabriel synthesis, an α-amino ketone precursor is required. This can be synthesized from a corresponding α-haloketone by reaction with an amine source. The α-haloketone, in turn, can be prepared by the halogenation of a suitable ketone derived from the 3,6-dibromo-2-fluorophenyl group.

Oxazole Ring Formation Strategies

The construction of the oxazole ring is the pivotal step in the synthesis of this compound. Various methods, including cyclization reactions and catalytic approaches, can be employed.

Cyclization Reactions (e.g., Cyclodehydration, Multicomponent Reactions)

Cyclodehydration Reactions: The Robinson-Gabriel synthesis is a classic example of a cyclodehydration reaction, where a 2-acylamino-ketone undergoes intramolecular cyclization and dehydration to form the oxazole ring. pharmaguideline.comwikipedia.org This reaction is often promoted by strong dehydrating agents such as sulfuric acid or phosphorus pentoxide. acs.org Milder methods have also been developed to improve functional group tolerance. acs.org

Multicomponent Reactions: The Van Leusen oxazole synthesis is a powerful one-pot multicomponent reaction that directly yields 5-substituted oxazoles from aldehydes and TosMIC. nih.gov This method is known for its operational simplicity and generally good yields. nih.gov Another example is the three-component synthesis of oxazoles from propargyl amine and acid chlorides. rsc.org

| Reaction | Description | Key Reagents |

| Robinson-Gabriel Synthesis | Intramolecular cyclization and dehydration of a 2-acylamino-ketone. pharmaguideline.comwikipedia.org | 2-acylamino-ketone, Dehydrating agent (e.g., H₂SO₄, P₂O₅) acs.org |

| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov | Aldehyde, TosMIC, Base (e.g., K₂CO₃) |

| Three-Component Synthesis | Reaction of propargyl amine and acid chlorides. rsc.org | Propargyl amine, Acid chlorides |

Metal-Mediated and Metal-Free Catalytic Approaches

Metal-Mediated Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for the synthesis of 5-aryloxazoles. rsc.org This approach involves the reaction of a 5-halooxazole with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net Copper-catalyzed reactions have also been employed for the synthesis of oxazoles. organic-chemistry.org

Metal-Free Catalytic Approaches: In recent years, there has been a growing interest in the development of metal-free synthetic methods for oxazole formation, driven by concerns about the toxicity and cost of transition metals. rsc.orgtandfonline.com These methods often utilize hypervalent iodine reagents or photoredox catalysis. organic-chemistry.orgscispace.com For instance, λ3-iodane-mediated cycloisomerization of propargyl compounds provides a metal-free route to oxazoles. scispace.com

| Catalytic Approach | Description | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura Coupling | Cross-coupling of a 5-halooxazole with an arylboronic acid. rsc.org | Palladium catalyst, Base | Versatile, good functional group tolerance. |

| Copper-Catalyzed Cyclization | Cyclization of various precursors using copper catalysts. organic-chemistry.org | Copper salts (e.g., Cu(II) triflate) | Often proceeds under mild conditions. |

| Hypervalent Iodine Catalysis | Oxidative cyclization of precursors like N-styrylbenzamides. organic-chemistry.org | Hypervalent iodine reagents (e.g., PhI(OTf)₂) | Metal-free, often rapid reactions. |

| Photoredox Catalysis | Visible-light mediated cyclization of precursors. organic-chemistry.org | Photoredox catalysts (e.g., [Ru(bpy)₃]Cl₂) | Mild, environmentally friendly conditions. |

Intramolecular and Intermolecular Cyclization Pathways

The formation of the 5-phenyloxazole (B45858) core, such as in this compound, can be achieved through various cyclization strategies. These are broadly categorized as intramolecular, where a single molecule undergoes ring closure, and intermolecular, where two or more molecules combine to form the ring.

Intramolecular Cyclization: A primary example of intramolecular cyclization is the Robinson-Gabriel synthesis, which involves the dehydration of an α-acylamino ketone. synarchive.comwikipedia.org For the target molecule, this would begin with a precursor like N-(2-(3,6-dibromo-2-fluorophenyl)-2-oxoethyl)formamide. Treatment with a strong dehydrating agent, such as sulfuric acid or phosphorus pentachloride, induces cyclization. pharmaguideline.comacs.org The mechanism involves protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen to form a five-membered ring intermediate (an oxazoline (B21484) derivative), which then dehydrates to the aromatic oxazole. acs.orgresearchgate.net

Intermolecular Cyclization: Intermolecular routes offer greater flexibility by bringing together different fragments.

Van Leusen Oxazole Synthesis: This method reacts an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov To synthesize the target compound, 3,6-dibromo-2-fluorobenzaldehyde would be reacted with TosMIC in the presence of a base like potassium carbonate. nih.govmdpi.com The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile attacking the aldehyde. A subsequent cyclization and elimination of the tosyl group yields the 5-substituted oxazole. ijpsonline.com

Bredereck Reaction: This pathway involves the reaction of an α-haloketone with an amide. ijpsonline.comresearchgate.net For the target molecule, 2-bromo-1-(3,6-dibromo-2-fluorophenyl)ethan-1-one could be reacted with formamide. This method is efficient for producing 2,4-disubstituted oxazoles and can be adapted for 5-substituted variants. ijpsonline.com

Table 1: Comparison of Cyclization Pathways for Oxazole Synthesis

| Method | Precursor(s) | Key Reagent(s) | Mechanism Type | Key Features |

|---|---|---|---|---|

| Robinson-Gabriel | α-Acylamino ketone | H₂SO₄, PCl₅ pharmaguideline.com | Intramolecular | Classic method, relies on dehydration of a single precursor. wikipedia.org |

| Van Leusen | Aldehyde, TosMIC | K₂CO₃, NaH organic-chemistry.orgnih.gov | Intermolecular | Forms 5-substituted oxazoles directly from aldehydes. ijpsonline.com |

| Bredereck | α-Haloketone, Amide | None (thermal) or mild base | Intermolecular | Efficient and economical route. ijpsonline.comresearchgate.net |

Investigation of Advanced Synthetic Transformations

Beyond the initial ring formation, advanced transformations can be used to modify the core structure or are inherent to certain synthetic routes.

The halogen dance (HD) is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring, typically under the influence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). whiterose.ac.ukwikipedia.orgrsc.org This reaction is driven by thermodynamics, moving the halogen to a more stable position. wikipedia.org While not a direct synthesis of the oxazole ring itself, it represents a potential transformation of a related isomer, for instance, converting a 5-(4,5-dibromo-2-fluorophenyl)oxazole to the target this compound.

The mechanism involves deprotonation of an aromatic proton by the base, creating a lithiated intermediate. This carbanion can then induce a halogen-metal exchange with another molecule, leading to a rearranged product. wikipedia.org The reaction has been observed on various heterocyclic systems, including those containing oxazole, furan, and thiophene (B33073) moieties. whiterose.ac.uk The conditions, such as temperature and the choice of base, are critical for controlling the reaction and achieving a clean product. whiterose.ac.uk

Oxidative cyclization offers an alternative pathway to the oxazole ring, often starting from more reduced precursors. One such method involves the silver-catalyzed oxidative decarboxylation–cyclization of α-oxocarboxylates with isocyanides. rsc.org This provides a novel strategy compared to traditional condensation reactions. Mechanistic studies suggest the involvement of acyl cation and Ag(II) intermediates in a radical decarboxylative process. rsc.org

Another approach is the iodine-catalyzed oxidative cyclization of β-acylamino ketones. organic-chemistry.org Depending on the base used, this reaction can be selectively directed to produce either oxazolines or fully aromatic oxazoles. organic-chemistry.org For the synthesis of this compound, a suitable β-acylamino ketone precursor would undergo C-O bond formation and subsequent dehydrogenation under oxidative conditions to yield the final aromatic heterocycle. organic-chemistry.org

Reaction Kinetics and Mechanistic Studies of Key Steps

Understanding the kinetics and mechanisms of the key bond-forming steps is crucial for optimizing the synthesis of this compound.

The synthesis of oxazoles proceeds through several key intermediates and transition states.

Robinson-Gabriel Synthesis: The key intermediate is a protonated N-acylamino ketone, which cyclizes via a five-membered transition state to form an oxazoline intermediate. acs.org Isotopic labeling studies have confirmed that the amide oxygen is incorporated into the ring, while the ketone oxygen is expelled. acs.org

Van Leusen Synthesis: The reaction is initiated by the deprotonation of TosMIC to form a stabilized anion. This anion attacks the aldehyde carbonyl, leading to an alkoxide intermediate. A 5-endo-dig cyclization follows, forming a dihydrooxazole ring (an oxazoline). wikipedia.orgnrochemistry.com The final step is the base-promoted elimination of the tosyl group to afford the aromatic oxazole. organic-chemistry.org

Halogen Dance Reaction: This reaction proceeds through a complex mechanism involving lithiated intermediates and bromo-bridged transition states. ias.ac.inresearchgate.net Density Functional Theory (DFT) studies on related bromothiophenes suggest that the process involves a cascade of isomerization and disproportionation steps, rather than a simple intramolecular migration. ias.ac.in The rate-determining step is often the initial deprotonation or a subsequent lithium-halogen exchange. whiterose.ac.uk

The outcome of oxazole synthesis is highly dependent on the reaction conditions.

Solvent: The choice of solvent can dramatically affect reaction rates and yields. In palladium-catalyzed arylations of oxazoles, polar solvents favor reaction at the C-5 position, while nonpolar solvents favor C-2. organic-chemistry.org For some modern one-pot syntheses, ionic liquids have been used and can be recycled, offering a greener alternative. mdpi.com

Base: The type and amount of base are critical. In the Van Leusen synthesis, a stoichiometric amount of a strong base like potassium t-butoxide is often used. nrochemistry.com However, recent methods have shown that catalytic amounts of base can be effective, particularly in aqueous media with phase-transfer catalysts. nih.gov In a direct synthesis from carboxylic acids and isocyanoacetates, using 1.5 equivalents of DMAP as a base at 40 °C gave an excellent yield, whereas other bases or solvent systems were less effective. nih.gov

Temperature: Temperature influences both reaction rate and selectivity. Halogen dance reactions are typically initiated at very low temperatures (e.g., -78 °C) and then allowed to warm, which helps control the thermodynamic equilibrium between different lithiated species. whiterose.ac.uk

Catalyst: Transition metal catalysts are widely used to improve efficiency and selectivity. strath.ac.uk For instance, a copper-catalyzed three-component reaction of benzoin, carboxylic acids, and ammonium (B1175870) acetate (B1210297) in water has been shown to be an efficient method for synthesizing polysubstituted oxazoles. jsynthchem.com The catalyst's reusability was also demonstrated, adding to the method's practicality. jsynthchem.com

Table 2: Effect of Reaction Conditions on Oxazole Synthesis Yield

| Reaction Type | Parameter Varied | Condition | Observed Yield (%) | Reference |

|---|---|---|---|---|

| Carboxylic Acid + Isocyanoacetate | Base (1.3 equiv) | DMAP | 70% | nih.gov |

| Carboxylic Acid + Isocyanoacetate | Base (1.5 equiv) & Temp. | DMAP, 40 °C | 96% | nih.gov |

| Carboxylic Acid + Isocyanoacetate | Solvent | DMSO | Lower than CH₂Cl₂ | nih.gov |

| Carboxylic Acid + Isocyanoacetate | Solvent | THF / Dioxane | Lower than CH₂Cl₂ | nih.gov |

| Van Leusen (MW-assisted) | Substrate | 2-chloroquinoline-3-carbaldehyde | 83% | nih.gov |

| Three-Component (CuFe₂O₄ cat.) | Carboxylic Acid Substituent | Electron-donating | High | jsynthchem.com |

| Three-Component (CuFe₂O₄ cat.) | Carboxylic Acid Substituent | Electron-withdrawing | Lower | jsynthchem.com |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound relies on the effective purification and isolation of not only the final product but also its key synthetic intermediates. The purity of each precursor directly impacts the yield and purity of subsequent steps and the final compound. Standard laboratory techniques, including extraction, chromatography, and crystallization, are employed throughout the synthetic sequence. The choice of method is dictated by the chemical and physical properties of the compound of interest, such as its polarity, solubility, and volatility.

Purification of Synthetic Intermediates

Key intermediates in the synthesis of this compound, such as 3,6-dibromo-2-fluorobenzaldehyde and 3,6-dibromo-2-fluorobenzoic acid , require rigorous purification to prevent the carry-over of impurities.

A typical synthetic workflow begins with an aqueous workup to remove inorganic salts, water-soluble reagents, and byproducts. This usually involves quenching the reaction mixture with water or an aqueous solution, followed by extraction of the target organic compound into an immiscible organic solvent like dichloromethane (B109758) (DCM), ethyl acetate, or ether. acs.orgnih.gov The combined organic layers are then washed, often with water and brine, dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure to yield the crude product. acs.orgorgsyn.org

Following the initial workup, more advanced purification techniques are employed:

Column Chromatography: This is a primary method for purifying intermediates. Silica (B1680970) gel is the most common stationary phase due to its efficacy in separating compounds based on polarity. acs.org For instance, the purification of aldehyde intermediates is often achieved using silica gel column chromatography. google.com The selection of the mobile phase (eluent) is critical; a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is frequently used, with the ratio adjusted to achieve optimal separation. acs.orgnih.gov Progress is monitored by Thin-Layer Chromatography (TLC) to identify fractions containing the pure compound. ijpsonline.com

Crystallization: This technique is highly effective for purifying solid intermediates. The crude material is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. google.com The choice of solvent is crucial; the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. For halogenated benzoic acids, crystallization from solvent systems like water/methanol has proven effective. arkat-usa.org

The table below summarizes common purification techniques for the key intermediates.

| Intermediate Compound | Purification Technique | Details |

| 3,6-Dibromo-2-fluorobenzaldehyde | Column Chromatography | Stationary Phase: Silica Gel. google.comMobile Phase: Eluent systems are typically composed of non-polar and polar solvents (e.g., hexane/ethyl acetate), optimized based on TLC analysis. acs.orgnih.govijpsonline.com |

| Aqueous Workup | The reaction mixture is poured into ice water, extracted with an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate before chromatography. google.com | |

| 3,6-Dibromo-2-fluorobenzoic Acid | Crystallization | The crude solid is dissolved in a minimal amount of a hot solvent system (e.g., water/methanol) and allowed to cool, inducing the formation of pure crystals. google.comarkat-usa.org |

Purification of this compound

The final isolation of this compound requires the removal of unreacted starting materials, catalysts, and any byproducts formed during the final cyclization step, such as the van Leusen oxazole synthesis. nih.gov The purification strategy is similar to that for the intermediates but is often more critical for obtaining a product of high analytical purity.

After a standard aqueous workup and extraction, the crude product is typically subjected to one or both of the following methods:

Chromatography: Flash column chromatography over silica gel is the most widely reported method for purifying substituted oxazoles. nih.gov The polarity of the eluent system, commonly a hexane/ethyl acetate mixture, is carefully optimized to ensure the separation of the desired oxazole from closely related impurities. acs.org The process involves dissolving the crude residue in a minimal amount of solvent, adsorbing it onto silica gel, and eluting it through a packed column. orgsyn.org

Crystallization: As a highly substituted and rigid aromatic heterocyclic system, this compound is expected to be a solid at room temperature, making crystallization an excellent final purification step. sigmaaldrich.com This method not only enhances purity but also provides the compound in a stable, crystalline form. The process for halogenated aromatic compounds often involves dissolving the crude product in a solvent such as toluene, xylene, or dichloromethane, followed by cooling to induce crystallization. google.com The resulting crystals are then collected by filtration and washed with a cold solvent to remove any residual impurities.

The table below outlines the primary purification techniques applicable to the final compound.

| Final Compound | Purification Technique | Details |

| This compound | Column Chromatography | Stationary Phase: Silica gel (e.g., 60–120 or 100–200 mesh). acs.orgMobile Phase: n-Hexane/Ethyl Acetate (EtOAc) is a common eluent system, with the ratio adjusted for optimal separation. acs.orgnih.gov |

| Workup Procedure | The reaction mixture is typically poured into water, extracted with a solvent like Dichloromethane (DCM), dried over Na₂SO₄, filtered, and concentrated before chromatography. acs.org | |

| Crystallization | The purified solid can be recrystallized from a suitable solvent system (e.g., ethanol, or a mixture like toluene/hexane) to achieve high analytical purity. acs.orggoogle.com |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra would provide crucial information about the hydrogen and carbon framework of 5-(3,6-dibromo-2-fluorophenyl)oxazole. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum would reveal the connectivity of the protons on both the phenyl and oxazole (B20620) rings. Similarly, the ¹³C NMR spectrum would identify all unique carbon environments, including the quaternary carbons bearing the bromo and fluoro substituents.

Hypothetical ¹H NMR Data Table for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 (Oxazole) | 7.2 - 7.5 | s | - |

| H-2 (Oxazole) | 8.0 - 8.3 | s | - |

Hypothetical ¹³C NMR Data Table for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 (Oxazole) | 150 - 155 |

| C-4 (Oxazole) | 120 - 125 |

| C-5 (Oxazole) | 145 - 150 |

| Phenyl Carbons | 110 - 140 |

| C-F | 155 - 165 (d) |

Note: The data presented in these tables is hypothetical and serves only as an illustrative example of how such data would be presented.

¹⁹F NMR spectroscopy is essential for characterizing the fluorine-containing group in the molecule. The chemical shift of the fluorine atom would confirm its electronic environment, and its coupling to nearby protons and carbons would provide further structural confirmation.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the molecular structure. COSY would establish proton-proton correlations, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, definitively connecting the phenyl and oxazole fragments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm the molecular formula, C₉H₄Br₂FNO, by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass. The characteristic isotopic pattern of the two bromine atoms would also be readily identifiable.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering insights into the functional groups present. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the C-H, C=N, and C=C stretching and bending vibrations of the oxazole and phenyl rings. The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region of the spectrum.

Hypothetical IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Oxazole) | 1630 - 1690 |

| C=C Stretch (Aromatic/Oxazole) | 1400 - 1600 |

| C-F Stretch | 1000 - 1400 |

Note: This table contains predicted values for illustrative purposes only.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The definitive three-dimensional structure of this compound in the solid state could be determined by Single-Crystal X-ray Diffraction (SCXRD). This powerful technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. Such data is fundamental for understanding the molecule's conformation and its interactions in a condensed phase.

Determination of Molecular Geometry and Bond Parameters

Studies of similar 4,5-phenyl-oxazoles have shown that the geometries of the molecules are generally consistent and align with typical values for such structures. nih.gov The oxazole ring itself exhibits a characteristic pattern of alternating shorter and longer bonds, which is in agreement with its chemical formula indicating double bonds at C1=C2 and C4=N5. nih.gov While specific bond lengths and angles for this compound are not detailed in the provided search results, the geometry of related oxazole rings is described as quite typical. nih.gov

For a comparative understanding, the table below presents typical bond parameters that might be expected for the core oxazole structure based on general crystallographic data for related compounds.

| Bond/Angle | Typical Value (Å or °) |

| C1=C2 | ~1.35 |

| C2-N3 | ~1.39 |

| N3-C4 | ~1.30 |

| C4=C5 | ~1.37 |

| C5-O1 | ~1.36 |

| O1-C1 | ~1.37 |

| ∠ C1-C2-N3 | ~115 |

| ∠ C2-N3-C4 | ~105 |

| ∠ N3-C4-C5 | ~110 |

| ∠ C4-C5-O1 | ~107 |

| ∠ C5-O1-C1 | ~103 |

Note: These are generalized values for a substituted oxazole ring and may not represent the exact parameters for this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

π-π Stacking: The aromatic nature of both the phenyl and oxazole rings in this compound suggests the possibility of π-π stacking interactions. These interactions involve the face-to-face or offset stacking of aromatic rings and contribute to the stabilization of the crystal structure. In a related compound, 5-(4-Fluoro-phen-yl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phen-yl]-1,3-oxazole, weak π-π stacking interactions were observed to link molecules within the crystal structure. researchgate.net It is plausible that similar interactions are present in the crystal packing of this compound, influencing the arrangement of molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. nih.govmdpi.com For 5-(3,6-dibromo-2-fluorophenyl)oxazole, a DFT calculation, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.gov

The optimization process would likely reveal a non-planar structure, with a significant dihedral angle between the phenyl and oxazole (B20620) rings due to steric hindrance from the ortho-fluorine and ortho-bromine substituents on the phenyl group. The bond lengths within the phenyl and oxazole rings are expected to exhibit values characteristic of their aromatic nature. The carbon-bromine and carbon-fluorine bond lengths would reflect the influence of these halogens on the electronic structure of the phenyl ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-F | Value |

| C-Br (ortho) | Value |

| C-Br (meta) | Value |

| C-C (phenyl ring avg.) | Value |

| C-O (oxazole) | Value |

| C-N (oxazole) | Value |

| **Bond Angles (°) ** | |

| F-C-C | Value |

| Br-C-C | Value |

| **Dihedral Angle (°) ** | |

| Phenyl-Oxazole | Value |

Note: The values in this table are illustrative and would require a specific DFT calculation to be determined accurately.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. ajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. ajchem-a.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich dibromo-fluorophenyl ring, while the LUMO is likely to be distributed across the oxazole ring, a common feature in similar heterocyclic systems. researchgate.net A smaller HOMO-LUMO gap would suggest a higher propensity for the molecule to engage in chemical reactions.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are illustrative and would require a specific DFT calculation to be determined accurately.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP map uses a color scale to represent different potential values.

In the case of this compound, the MEP surface would likely show regions of negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms of the oxazole ring, indicating these as probable sites for electrophilic attack. ajchem-a.com The regions around the hydrogen atoms of the oxazole ring and the electron-deficient areas of the phenyl ring would exhibit positive potential (typically colored blue), suggesting them as likely sites for nucleophilic attack. The bromine and fluorine atoms would also present regions of negative potential.

For this compound, NBO analysis would likely reveal significant delocalization of π-electrons within both the phenyl and oxazole rings. Furthermore, it would elucidate the hyperconjugative interactions between the lone pairs of the oxygen, nitrogen, and halogen atoms with the antibonding orbitals of the ring systems. These interactions play a crucial role in stabilizing the molecule's structure.

Prediction of Spectroscopic Parameters via DFT

DFT calculations can also be employed to predict various spectroscopic properties, which can be invaluable for the experimental characterization of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a reasonable degree of accuracy. worktribe.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the oxazole and phenyl rings. The chemical shifts of the phenyl protons would be influenced by the presence of the two bromine atoms and the fluorine atom. Similarly, the predicted ¹³C NMR spectrum would provide the chemical shifts for all carbon atoms in the molecule, with the carbons attached to the halogens showing characteristic shifts. Comparing these predicted spectra with experimental data, when available, can confirm the molecule's structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (attached to F) | Value |

| C (attached to Br) | Value |

| C (in Phenyl Ring) | Value |

| C (in Oxazole Ring) | Value |

Note: The values in this table are illustrative and would require a specific DFT calculation to be determined accurately.

Computational Studies on Reaction Mechanisms and Energetics

A plausible synthetic route for this compound is the van Leusen oxazole synthesis. nih.gov This reaction would involve the condensation of 3,6-dibromo-2-fluorobenzaldehyde (B1284285) with tosylmethyl isocyanide (TosMIC). Computational modeling of this process would allow for a detailed examination of the reaction mechanism.

For the van Leusen synthesis of "this compound," computational methods can pinpoint the transition state structures for each elementary step. These steps typically include the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde, the subsequent intramolecular cyclization to form an oxazoline (B21484) intermediate, and the final elimination of p-toluenesulfinic acid to yield the oxazole ring. nih.gov The geometry and energy of these transition states are crucial for understanding the reaction's rate-determining step.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. nih.gov For "this compound," QSPR models could be developed to predict various physicochemical properties or biological activities.

To build a QSPR model, a set of molecular descriptors is first calculated for the compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO-LUMO gap, dipole moment). A mathematical model is then created to correlate these descriptors with a specific property of interest. For instance, a QSPR model could be developed to predict the compound's potential as an inhibitor for a particular enzyme by correlating its structural features with observed inhibitory activity in a series of related compounds. rsc.org While specific QSPR studies on this exact compound are not available, the methodology provides a framework for future investigations into its potential applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,6-dibromo-2-fluorobenzaldehyde |

| Tosylmethyl isocyanide |

Exploration of Potential Academic Applications in Chemical Sciences

Utilization in Materials Science

The oxazole (B20620) moiety is a well-established fluorophore and has been integrated into a variety of materials exhibiting intriguing photophysical and electronic characteristics. The specific halogenation pattern of 5-(3,6-dibromo-2-fluorophenyl)oxazole is anticipated to modulate these inherent properties, thereby paving the way for its application in the development of advanced materials.

Investigation of Optical Properties (e.g., Fluorescence, UV-Vis Absorption)

While specific experimental data on the optical characteristics of this compound are not yet available, the properties of analogous oxazole derivatives provide a basis for informed speculation. Oxazole derivatives are recognized for their fluorescent properties, with their absorption and emission profiles being highly sensitive to the nature and placement of substituents. globalresearchonline.net Many such derivatives exhibit absorption within the visible range of the electromagnetic spectrum. globalresearchonline.net

Studies on highly substituted oxazoles have revealed the presence of intramolecular charge transfer (ICT) effects, which are influenced by the surrounding solvent environment. nih.gov This ICT character is a result of electronic communication between electron-donating and electron-accepting portions of the molecule. nih.gov Depending on the electronic influence of the substituted phenyl ring, the oxazole core in this compound could function as either an electron donor or acceptor. nih.gov

The inclusion of heavy bromine atoms may introduce a "heavy-atom effect," potentially quenching fluorescence by facilitating a transition to the triplet state. Nevertheless, the compound's rigid structure and the likelihood of ICT could still permit detectable emission. The UV-Visible absorption spectrum is expected to be dominated by π-π* transitions within the aromatic system. mdpi.com Research on novel oxazole-based dyes has documented absorption maxima between 355 and 495 nm. globalresearchonline.net The solvatochromic behavior of this compound—the shift in its spectral bands in response to changes in solvent polarity—is another key area for investigation, as this phenomenon is observed in other oxazole derivatives. globalresearchonline.netnih.gov

Table 1: Potential Optical Properties of this compound Based on Analogous Compounds

| Property | Expected Characteristic | Rationale based on Analogues |

| UV-Vis Absorption | π-π* transitions in the UV-A or visible region (approx. 350-500 nm). globalresearchonline.net | Substituted oxazole dyes exhibit absorption in this range. globalresearchonline.net |

| Fluorescence | Potential for fluorescence, but may be subject to quenching. | The oxazole core is a known fluorophore, but the presence of heavy bromine atoms can lead to fluorescence quenching. nih.gov |

| Solvatochromism | Shift in absorption/emission maxima with solvent polarity. globalresearchonline.netnih.gov | This is indicative of intramolecular charge transfer (ICT), a common feature in donor-π-acceptor oxazole structures. nih.gov |

Exploration of Electronic Properties for Organic Electronics

Oxazole and its derivatives have emerged as promising organic semiconductor materials. researchgate.net Theoretical and experimental investigations into related heterocyclic systems offer a framework for predicting the electronic behavior of this compound. The efficacy of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), is intrinsically linked to the frontier molecular orbital (HOMO and LUMO) energy levels and the charge reorganization energies of the materials used. researchgate.net

For instance, a study of the oxazole derivative (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO) revealed a lower electron reorganization energy (0.223 eV) compared to its hole reorganization energy (0.381 eV), suggesting its potential as a superior electron transport material. researchgate.net The electronic properties of this compound would likewise be significantly shaped by its halogen substituents. The electron-withdrawing character of fluorine and bromine is expected to lower both the HOMO and LUMO energy levels, which could enhance the compound's resistance to oxidation and make it suitable for use as an n-type (electron-transporting) or hole-blocking material. The electron injection energy barrier from a metal electrode is a critical factor, and for some related oxadiazole derivatives, this has been calculated to be as low as 0.64 eV. nih.gov

Potential as Components in Functional Polymers or Supramolecular Assemblies

The molecular architecture of this compound is conducive to its integration into larger macromolecular systems like functional polymers and supramolecular assemblies. The two bromine atoms serve as reactive sites for polymerization or for grafting the molecule onto existing polymer chains. For example, well-defined polymers featuring oxazolone (B7731731) end-groups have been synthesized and utilized for subsequent reactions, showcasing the utility of this heterocyclic core in polymer science. rsc.org

Moreover, poly(2-oxazoline)s represent a class of polymers that have been widely explored for their self-assembly capabilities and their use in forming micelles and drug nanoformulations. nih.gov Although the aromatic oxazole ring in the target compound differs from the oxazoline (B21484) units in these polymers, its capacity for π-π stacking and other non-covalent interactions could be harnessed in the design of new supramolecular structures. Its well-defined geometry and potential for directional interactions make it an appealing candidate for the construction of complex, self-assembled materials.

Role as a Privileged Scaffold in Organic Synthesis

A "privileged scaffold" is a molecular framework that can be readily modified to interact with multiple biological targets. The 5-phenyloxazole (B45858) core is a constituent of numerous biologically active compounds. researchgate.net The presence of multiple, differentially reactive sites on this compound makes it an outstanding candidate for such a role in medicinal chemistry and chemical biology.

Precursor for Further Chemical Transformations and Derivatization

The two bromine atoms on the phenyl ring are ideal locations for a range of chemical modifications, particularly palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide, is a potent synthetic tool. nih.govrsc.org The reactivity of aryl halides in these reactions follows the trend I > Br > Cl > F, meaning the two bromine atoms in this compound can be selectively functionalized while leaving the more inert carbon-fluorine bond untouched.

Research on the cross-coupling of poly-halogenated heterocycles has demonstrated that regioselectivity can often be controlled by the careful selection of catalysts, ligands, and reaction conditions. nih.govresearchgate.net This allows for the sequential and site-specific introduction of various aryl, alkyl, or other functional groups at the 3- and 6-positions of the phenyl ring, a highly desirable feature for creating compound libraries for screening purposes. Other valuable transformations include the Sonogashira coupling to introduce alkyne groups and the Buchwald-Hartwig amination to form new carbon-nitrogen bonds.

Design and Synthesis of Analogs with Varied Substitution Patterns

The fundamental structure of this compound provides a versatile template for the creation of a diverse range of chemical analogs. acs.orgnih.gov The accessibility of various synthetic routes to substituted oxazoles allows for systematic modifications at multiple positions to probe structure-activity relationships. acs.orgorganic-chemistry.org For instance, analogs could be synthesized by replacing the bromine and fluorine atoms with other functional groups or by introducing substituents onto the oxazole ring itself.

The synthesis of functionalized oxazoles can be accomplished through methods such as the cyclization of β-hydroxy amides acs.orgorganic-chemistry.org or the reaction of 2-aminophenols with various reagents. nih.govnih.gov The broad functional group tolerance of these synthetic methods means that a wide array of analogs of this compound could be readily prepared, enabling a thorough investigation of how different substitution patterns influence the compound's material or biological properties. acs.org

In-depth Analysis of this compound in Academic Research

As of the current date, a thorough review of publicly accessible scientific literature and research databases reveals no specific scholarly articles or detailed experimental studies focused exclusively on the chemical compound this compound. Consequently, a detailed exploration of its potential academic applications in the chemical sciences, particularly concerning its fundamental studies in organic reactivity, cannot be constructed based on existing published research.

Therefore, the generation of a scientifically accurate and detailed article, including data tables and specific research findings as requested, is not feasible at this time due to the absence of primary research data for this compound. Further empirical research would be required to elucidate the specific chemical properties and potential applications of this compound.

Future Research Directions and Concluding Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 5-substituted oxazoles is a well-established field, with several classical and modern methods available. ijpsonline.comnih.govpharmaguideline.com However, the specific synthesis of 5-(3,6-dibromo-2-fluorophenyl)oxazole has not been explicitly detailed in the literature. Future research should focus on developing efficient and sustainable methods for its preparation.

Established methods such as the Van Leusen oxazole (B20620) synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), and the Robinson-Gabriel synthesis, involving the dehydration of α-acylamino ketones, are primary candidates for adaptation. nih.govsynarchive.comwikipedia.orgorganic-chemistry.org The Van Leusen reaction, in particular, is a versatile method for creating 5-substituted oxazoles from corresponding aldehydes. nih.govwikipedia.orgorganic-chemistry.org

Table 1: Potential Synthetic Routes for this compound

| Synthetic Method | Starting Materials | Key Reagents | General Conditions |

| Van Leusen Oxazole Synthesis | 3,6-Dibromo-2-fluorobenzaldehyde (B1284285) | Tosylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃) | Anhydrous solvent (e.g., Methanol), Reflux |

| Robinson-Gabriel Synthesis | α-Acylamino ketone derived from 3,6-dibromo-2-fluorobenzoic acid | Dehydrating agent (e.g., H₂SO₄, POCl₃) | Heat |

| Microwave-Assisted Synthesis | Varies (e.g., chalcones, hydrazones) | - | Microwave irradiation |

Furthermore, the principles of green chemistry should guide the development of new synthetic protocols. ijpsonline.comrsc.org This includes the use of less hazardous solvents, catalytic reagents, and energy-efficient techniques like microwave-assisted synthesis. ijpsonline.comnih.govmdpi.com Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including oxazoles and pyrazoles. nih.govmdpi.comresearchgate.netyoutube.com Electrochemical methods also present a sustainable alternative, avoiding the need for transition metals and harsh oxidants. rsc.org

Advanced Structural Characterization at High Resolution

A thorough understanding of the three-dimensional structure of this compound is crucial for predicting its properties and interactions. While standard spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry are essential for initial characterization, high-resolution structural analysis will provide deeper insights. nih.gov

Refinement of Computational Models for Enhanced Predictive Accuracy

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for investigating the electronic structure, properties, and reactivity of molecules. chemrxiv.orgacs.org Future research should employ DFT calculations to model this compound.

These computational studies can predict various molecular properties, including:

Optimized molecular geometry

Distribution of electron density and electrostatic potential

Frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity and electronic transitions. nih.gov

By comparing the computational predictions with experimental data from structural and spectroscopic analyses, the theoretical models can be refined. This iterative process of experimental validation and computational refinement will lead to more accurate predictive models for this class of compounds. Such models can then be used to screen virtual libraries of related molecules for desired properties, accelerating the discovery of new functional materials and therapeutic agents. researchgate.net

Broader Implications for the Design of Chemically Diverse Scaffolds

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. tandfonline.comresearchgate.nettandfonline.comnih.govnih.gov The unique electronic properties and steric profile of the 3,6-dibromo-2-fluorophenyl moiety attached to the oxazole core could lead to novel structure-activity relationships.

Future research should explore the potential of this compound as a building block for creating libraries of more complex molecules. The bromine atoms, for instance, can serve as handles for further functionalization through cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents. ijpsonline.commdpi.com This would enable the systematic exploration of the chemical space around this novel scaffold, leading to the discovery of compounds with tailored properties for applications in drug discovery, agrochemicals, and materials science. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,6-dibromo-2-fluorophenyl)oxazole?

- Methodology :

- Van Leusen Oxazole Synthesis : React 3,6-dibromo-2-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC) in methanol under reflux (70°C, 3 hours) with K₂CO₃ as a base. Post-reaction, extract with methyl tert-butyl ether, wash with NaCl solution, and purify via column chromatography .

- Bromination : If bromine substituents are introduced post-cyclization, use N-bromosuccinimide (NBS) in dichloromethane with catalytic LiHMDS at –78°C to ensure regioselective C-4 bromination (if applicable) .

- Key Considerations :

- Monitor reaction progress via TLC. Validate purity using ¹H/¹³C NMR and HRMS.

Q. How can the compound’s structural and thermal stability be characterized?

- Analytical Techniques :

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ for ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and aromaticity .

- Thermal Analysis : Perform differential scanning calorimetry (DSC) to assess melting points and decomposition temperatures (heating rate: 10°C/min under nitrogen) .

- X-ray Crystallography : Co-crystallize with halogen-bond acceptors (e.g., perfluorinated iodobenzenes) to enhance crystal packing. Collect data at 100 K with Mo-Kα radiation .

Q. What initial biological screening assays are suitable for this compound?

- Methods :

- Kinase Inhibition Assays : Test at 10 µM concentrations in kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via nonlinear regression .

- Data Interpretation : Compare results to structurally similar oxazoles (e.g., 5-(4-bromophenyl)oxazole derivatives) to identify activity trends .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be resolved?

- Contradiction Analysis :

- Issue : Competing C-2 vs. C-4 bromination in oxazole rings.

- Solution : Use sterically hindered bases (e.g., LiHMDS) and low temperatures (–78°C) to favor C-4 substitution. Confirm selectivity via NOESY NMR .

- Table 1 : Bromination Reagents and Outcomes

| Reagent | Temp (°C) | Regioselectivity | Yield (%) |

|---|---|---|---|

| NBS/LiHMDS | –78 | C-4 | 85 |

| Br₂/FeCl₃ | 25 | C-2 | 60 |

Q. What computational strategies predict binding affinities for biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina with optimized ligand structures (DFT: B3LYP/6-31G*) and protein targets (e.g., PDB: 3POZ for kinases). Validate with RMSD < 2.0 Å .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (e.g., RMSF < 1.5 Å for active-site residues) .

Q. How to address contradictory solubility data in biological assays?

- Troubleshooting :

- Issue : Low aqueous solubility (common for halogenated oxazoles).

- Solutions :

- Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .

- Synthesize prodrugs (e.g., phosphate esters) for improved bioavailability.

Q. What crystallography challenges arise due to halogen bonding?

- Strategies :

- Cocrystallization Agents : Employ 1,3,5-trifluoro-2,4,6-triiodobenzene to stabilize halogen-bonded networks .

- Data Collection : Resolve disorder in bromine/fluorine positions using SHELXL refinement with anisotropic displacement parameters .

Key Recommendations

- Synthesis : Prioritize Van Leusen’s method for scalability, but optimize bromination conditions for regioselectivity.

- Characterization : Combine NMR with HRMS and DSC for robust structural validation.

- Biological Studies : Address solubility limitations early via prodrug design or formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.